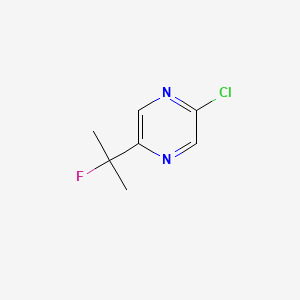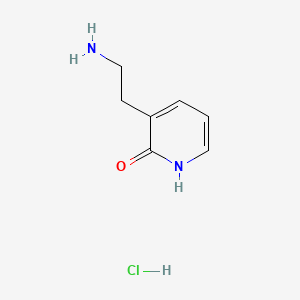
3-(2-Aminoethyl)pyridin-2-olhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Aminoethyl)pyridin-2-ol hydrochloride: is a chemical compound with the molecular formula C7H10N2O·HCl It is a derivative of pyridine, a basic heterocyclic organic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride typically begins with pyridine derivatives.
Reaction Steps: One common method involves the alkylation of pyridine with 2-chloroethylamine hydrochloride, followed by hydrolysis and subsequent purification steps.
Reaction Conditions: The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions. Solvents like ethanol or methanol are often used.
Industrial Production Methods:
Large-Scale Synthesis: In industrial settings, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-(2-Aminoethyl)pyridin-2-ol hydrochloride can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Pyridine N-oxide derivatives.
Reduction Products: Reduced pyridine derivatives.
Substitution Products: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Catalysis: Used as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Synthesis: Employed in the synthesis of complex organic molecules.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.
Cell Signaling: Involved in studies related to cell signaling pathways.
Medicine:
Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.
Therapeutic Agents: Investigated for its therapeutic properties in treating various diseases.
Industry:
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of other chemical intermediates.
Mecanismo De Acción
Molecular Targets and Pathways:
Enzyme Interaction: The compound interacts with specific enzymes, inhibiting their activity and affecting metabolic pathways.
Receptor Binding: Binds to certain receptors on cell surfaces, influencing cell signaling and function.
Mechanism:
Inhibition: By binding to the active site of enzymes, it prevents substrate binding and subsequent catalytic activity.
Modulation: Alters receptor conformation, leading to changes in downstream signaling pathways.
Comparación Con Compuestos Similares
2-(2-Aminoethyl)pyridine: Another pyridine derivative with similar properties but different substitution patterns.
3-(2-Hydroxyethyl)pyridine: Similar structure but with a hydroxyl group instead of an amino group.
Uniqueness:
Functional Groups: The presence of both amino and hydroxyl groups in 3-(2-Aminoethyl)pyridin-2-ol hydrochloride provides unique reactivity and binding properties.
Applications: Its specific structure makes it suitable for a wider range of applications compared to its analogs.
This detailed article provides a comprehensive overview of 3-(2-Aminoethyl)pyridin-2-ol hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C7H11ClN2O |
|---|---|
Peso molecular |
174.63 g/mol |
Nombre IUPAC |
3-(2-aminoethyl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C7H10N2O.ClH/c8-4-3-6-2-1-5-9-7(6)10;/h1-2,5H,3-4,8H2,(H,9,10);1H |
Clave InChI |
HELUFERHODPLQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CNC(=O)C(=C1)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(3S,4R)-3-[4-(hydroxymethyl)-1H-1,3-benzodiazol-2-yl]piperidin-4-yl]acetamidehydrochloride](/img/structure/B13560475.png)
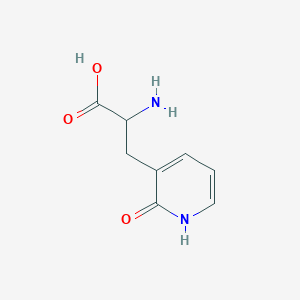
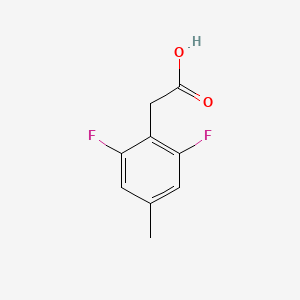
![4-(5-Amino-6-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560483.png)


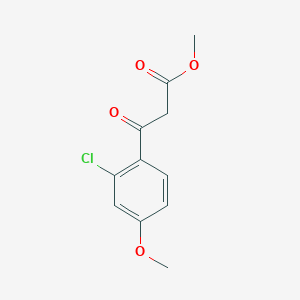
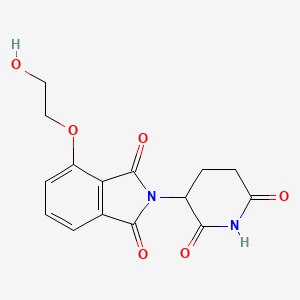

![[3-(3-amino-4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanol](/img/structure/B13560507.png)
![4-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13560511.png)


